1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one
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Overview
Description
1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one is a synthetic compound with a molecular formula of C14H13ClN2O and a molecular weight of 260.72. This compound belongs to the class of indole derivatives, which are known for their significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important chemicals.
Mechanism of Action
The mechanism of action of 1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its antiviral, anti-inflammatory, and anticancer properties .
Comparison with Similar Compounds
1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one can be compared with other indole derivatives such as:
7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole: Similar in structure but lacks the prop-2-en-1-one moiety.
Indole-3-acetic acid: A natural plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Properties
IUPAC Name |
1-(7-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-14(18)16-5-6-17-12(9-16)7-10-3-4-11(15)8-13(10)17/h2-4,7-8H,1,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRGKIRDVCBZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=CC3=C2C=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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